

Fmoc-Ile-OH: A Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: **Fmoc-Ile-OH**

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This technical guide provides an in-depth overview of the chemical properties, structure, and application of N- α -Fmoc-L-isoleucine (**Fmoc-Ile-OH**), a critical reagent in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical characteristics and provides detailed protocols for its use in constructing synthetic peptides.

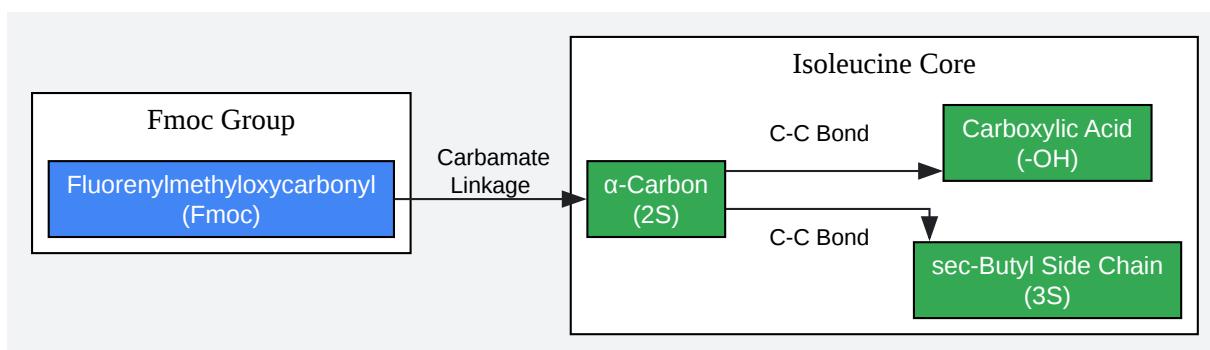
Core Chemical and Physical Properties

Fmoc-Ile-OH is a white, crystalline powder widely used as a building block in peptide chemistry.^[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α -amino function of isoleucine, allowing for sequential and controlled peptide chain elongation.^[2] Its key properties are summarized below.

Property	Value	References
CAS Number	71989-23-6	[1][3][4]
Molecular Formula	C ₂₁ H ₂₃ NO ₄	[3][4]
Molecular Weight	353.41 g/mol	[1][4]
Appearance	White to off-white fine crystalline powder	[1][4]
Melting Point	145-147 °C	[1][5]
Optical Rotation [α] ²⁰ /D	-12±1° (c=1 in DMF)	[1][5]
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][4] Soluble in Methanol with very faint turbidity.[1]	

Chemical Structure and Stereochemistry

Fmoc-Ile-OH incorporates the essential amino acid L-isoleucine, which is characterized by a chiral side chain. The structure possesses two stereocenters, at the α -carbon (C α) and the β -carbon (C β), with the natural configuration being (2S,3S).[3] This specific stereochemistry is crucial for the final conformation and biological activity of the synthesized peptide. The Fmoc group is attached to the α -amino group via a carbamate linkage.

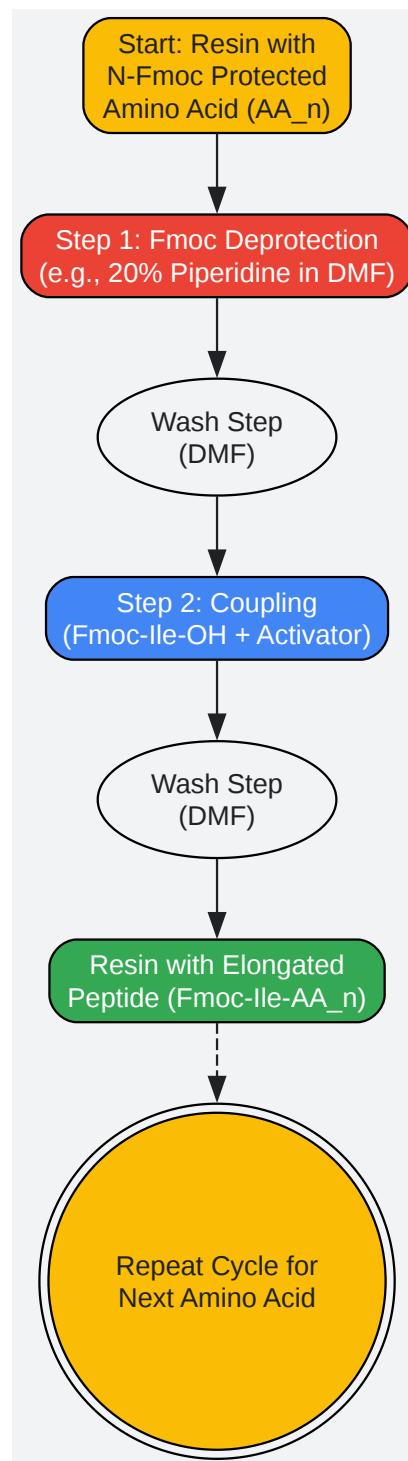


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Figure 1: Conceptual structure of **Fmoc-Ile-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ile-OH is a cornerstone of Fmoc/tBu-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain on an insoluble polymer support.^[6] The synthesis cycle involves two primary steps: the removal of the temporary N-terminal Fmoc group (deprotection) and the formation of a peptide bond with the next incoming Fmoc-protected amino acid (coupling).



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Figure 2: Standard workflow for an SPPS cycle.

Experimental Protocols

The following protocols are standard methodologies for the use of **Fmoc-Ile-OH** in manual or automated SPPS. Reagent equivalents are based on the initial loading capacity of the solid-phase resin.

Protocol 1: N-Terminal Fmoc Group Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling step.

- Resin Preparation: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.^[7] After swelling, drain the DMF.
- Deprotection Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.^{[3][5]}
- First Deprotection: Agitate the mixture at room temperature for 5-7 minutes.^[3] Drain the reagent solution.
- Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20-30 minutes at room temperature.^[7]
- Washing: Drain the deprotection solution and thoroughly wash the resin multiple times (5-7x) with DMF to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.^[3]

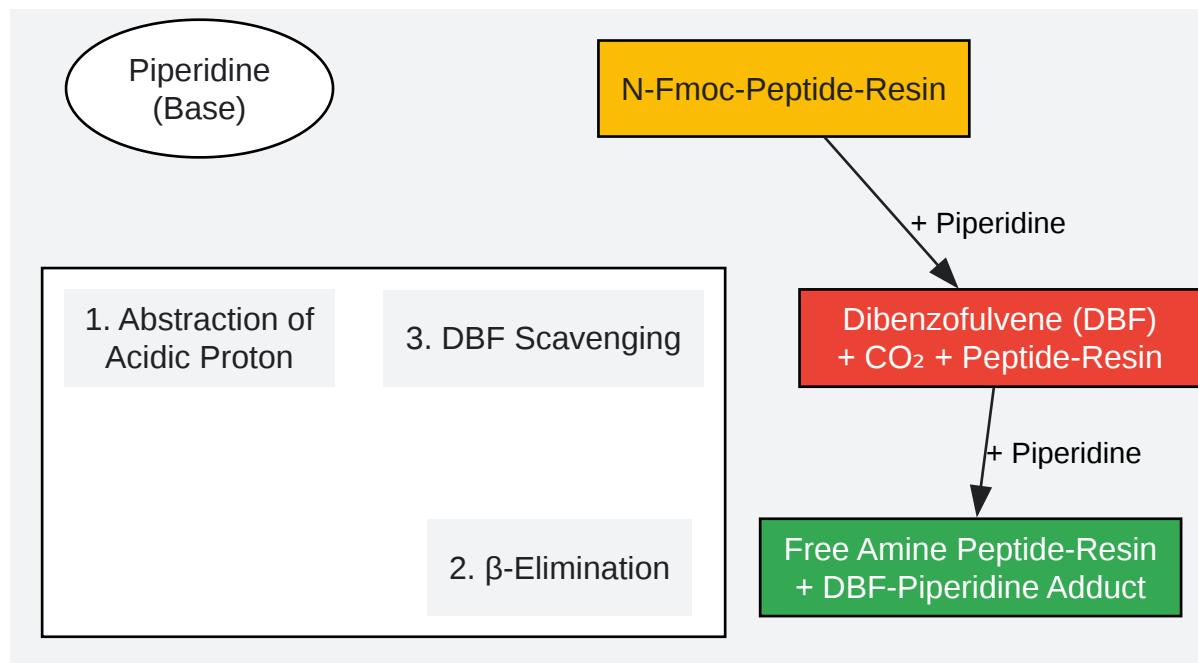
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Figure 3: Mechanism of Fmoc deprotection by piperidine.

Protocol 2: HBTU-Mediated Coupling of Fmoc-Ile-OH

This protocol describes the activation of **Fmoc-Ile-OH** using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common and efficient coupling reagent that minimizes racemization.^[7]

- Reagent Preparation:
 - In a separate vessel, prepare the activation solution by dissolving **Fmoc-Ile-OH** (3-5 equivalents) and HBTU (3-5 equivalents, equimolar to the amino acid) in DMF.^[4]
 - Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution.^[8] Let the mixture pre-activate for 3-8 minutes.^[4]
- Coupling Reaction:
 - Add the activated **Fmoc-Ile-OH** solution to the deprotected peptide-resin from the previous step.

- Agitate the mixture at room temperature for 30-60 minutes. Longer coupling times may be necessary for sterically hindered residues like isoleucine.[3]
- Monitoring: Monitor the completion of the reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[8]
- Washing: Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.

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